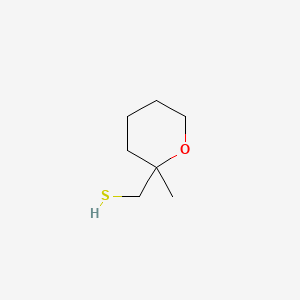
(2-Methyloxan-2-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyloxan-2-yl)methanethiol is an organic compound with the molecular formula C7H14OS It is a thiol derivative of oxane, characterized by the presence of a sulfur atom bonded to a methylene group attached to the oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxan-2-yl)methanethiol typically involves the reaction of 2-methyloxan with methanethiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyloxan-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted oxane derivatives.
Applications De Recherche Scientifique
(2-Methyloxan-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of (2-Methyloxan-2-yl)methanethiol involves its ability to participate in redox reactions due to the presence of the thiol group. The thiol group can undergo oxidation and reduction, making it a versatile compound in various chemical and biological processes. The molecular targets and pathways involved include interactions with enzymes and proteins that contain reactive cysteine residues, which can form disulfide bonds with the thiol group .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methyloxan-2-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(2-Methyloxan-2-yl)methane: Lacks the thiol group, making it less reactive in redox reactions
Uniqueness
This sets it apart from similar compounds that lack the thiol functionality .
Propriétés
Formule moléculaire |
C7H14OS |
|---|---|
Poids moléculaire |
146.25 g/mol |
Nom IUPAC |
(2-methyloxan-2-yl)methanethiol |
InChI |
InChI=1S/C7H14OS/c1-7(6-9)4-2-3-5-8-7/h9H,2-6H2,1H3 |
Clé InChI |
WFIZAIMGXTXFFF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCO1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


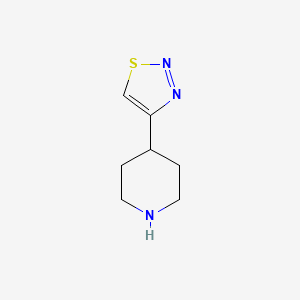
![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)aceticacid](/img/structure/B13618567.png)
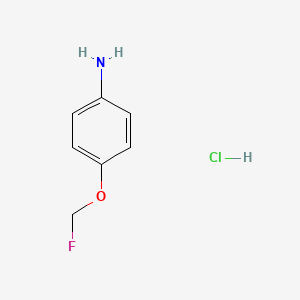
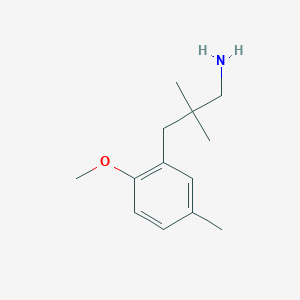
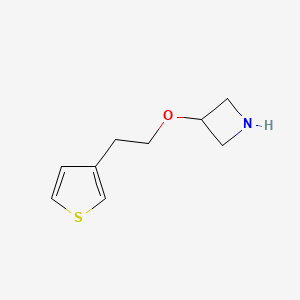
![2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B13618590.png)
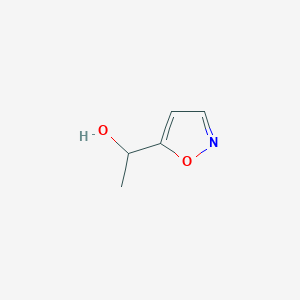
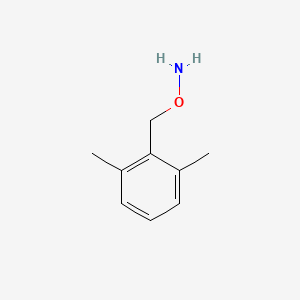
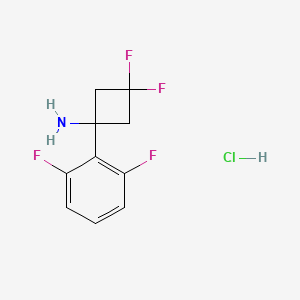
![1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618604.png)
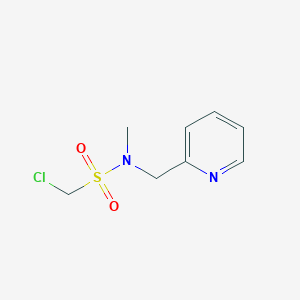
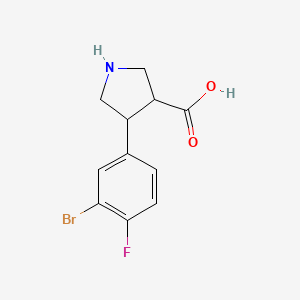
![2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13618618.png)

